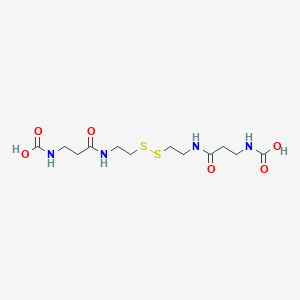

Vitalethine

Description

Properties

IUPAC Name |

[3-[2-[2-[3-(carboxyamino)propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]carbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6S2/c17-9(1-3-15-11(19)20)13-5-7-23-24-8-6-14-10(18)2-4-16-12(21)22/h15-16H,1-8H2,(H,13,17)(H,14,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXURKZIMAQBJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162322 | |

| Record name | Vitalethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143129-01-5 | |

| Record name | Vitalethine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143129015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitalethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Vitalethine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitalethine, identified chemically as N-(carboxy)-beta-alanyl-cysteamine, and its disulfide form, beta-alethine, are compounds that have been reported to possess significant biological activities, including immunomodulatory and anti-neoplastic effects. Despite initial promising findings, the precise molecular mechanisms underpinning these actions have not been extensively elucidated in recent scientific literature. This technical guide synthesizes the available information, proposing a mechanism of action based on the functions of its constituent molecules—cysteamine (B1669678) and beta-alanine (B559535)—and explores its potential interactions with key cellular signaling pathways. The primary proposed mechanisms revolve around the modulation of intracellular redox status, direct enzymatic interactions, and the regulation of signaling cascades critical to cell proliferation and survival.

Introduction

This compound is a thiol-containing compound purported to be naturally synthesized from L-cysteine and pantothenic acid.[1][2] Early research suggested its potential in modulating erythropoiesis and exhibiting anti-cancer properties, particularly against melanoma and myeloma in murine models.[3] The proposed mechanisms of action are broad, ranging from immune system stimulation to the regulation of cancer-related genes like ras.[1][4] This document aims to provide a detailed overview of the currently understood and hypothesized mechanisms of action of this compound, drawing from the limited direct research and the more extensive knowledge of its chemical components.

Proposed Core Mechanisms of Action

The biological effects of this compound are likely multifaceted, stemming from the activities of its thiol group (from the cysteamine moiety) and its peptide-like structure. The proposed core mechanisms can be categorized as follows:

-

Redox Modulation and Antioxidant Activity: The thiol group of this compound can participate in redox reactions, influencing the cellular redox state. This is a common feature of thiol-containing compounds like cysteamine, which can act as antioxidants and modulate the activity of redox-sensitive proteins.

-

Enzymatic Interaction: An "oxygen-requiring" monooxygenase has been suggested as a key enzyme interacting with this compound.[1] While the specific enzyme has not been definitively identified in the context of this compound, Flavin-containing monooxygenases (FMOs) and Cysteamine Dioxygenase (ADO) are known to metabolize cysteamine and other thiol compounds.[5][6][7]

-

Signaling Pathway Modulation: By altering the cellular redox environment and interacting with key enzymes, this compound may influence critical signaling pathways involved in cell growth, proliferation, and apoptosis, such as the Ras-MAPK and PI3K-Akt pathways.

Detailed Signaling Pathways and Molecular Interactions

The Role of the Cysteamine Moiety and Redox Signaling

Cysteamine, a key component of this compound, is a known modulator of intracellular redox homeostasis. Its thiol group can undergo disulfide exchange reactions with cysteine residues in proteins, thereby altering their structure and function.

One of the most critical pathways influenced by cellular redox status is the Nrf2-Keap1 pathway . Under normal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1, which targets it for degradation. In the presence of oxidative stress or electrophiles, cysteine residues on Keap1 are modified, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. Cysteamine has been shown to activate the Nrf2 pathway.[1][2][8] It is plausible that this compound, through its cysteamine moiety, could act as an Nrf2 activator.

Hypothesized Nrf2 Activation by this compound

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Interaction with Monooxygenases

The suggestion that an "oxygen-requiring" monooxygenase is involved in this compound's mechanism of action is a critical but poorly defined aspect.[1] Flavin-containing monooxygenases (FMOs) are a class of enzymes that oxidize soft nucleophiles, including sulfur-containing compounds.[5] Cysteamine is a known substrate for FMOs.[5] Another relevant enzyme is Cysteamine Dioxygenase (ADO), a non-heme iron enzyme that catalyzes the oxidation of cysteamine to hypotaurine.[6][7][9][10]

Interaction of this compound with such an enzyme could have several consequences:

-

Metabolic Activation or Inactivation: The monooxygenase could metabolize this compound, either activating it to a more potent form or inactivating it.

-

Generation of Reactive Oxygen Species (ROS): The catalytic cycle of some monooxygenases can lead to the production of ROS, which could further influence redox-sensitive signaling pathways.

-

Modulation of Enzyme Activity: this compound could act as a modulator of the monooxygenase's activity towards other substrates.

Potential Metabolic Pathway of this compound

Caption: Potential enzymatic oxidation of this compound by a monooxygenase.

Modulation of Ras Signaling

The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Their activity is dependent on their GTP/GDP-bound state and their localization to the plasma membrane. The function of Ras proteins is known to be sensitive to the redox state of specific cysteine residues.[11][12] Thiol-reactive compounds can modulate Ras activity by directly interacting with these cysteines.[4]

Given that this compound is a thiol-containing molecule, it is conceivable that it could directly or indirectly influence Ras signaling.

-

Direct S-thiolation of Ras: this compound could potentially form a mixed disulfide with a cysteine residue on a Ras protein, altering its conformation and interaction with downstream effectors.

-

Indirect Modulation via Redox Environment: By activating Nrf2 and altering the cellular redox balance, this compound could indirectly affect the redox state of Ras proteins and their regulators.

Hypothesized Modulation of Ras Signaling by this compound

Caption: Hypothesized modulation of the Ras GTPase cycle by this compound.

Quantitative Data from Preclinical Studies

The available literature on this compound and beta-alethine provides some quantitative data, primarily from in vitro and in vivo murine models. It is important to note that these studies are from 1994 and may not have been replicated in more recent research.

| Biological System | Compound | Concentration/Dosage | Observed Effect | Reference |

| Murine Splenocytes | This compound (disulfide) | attogram/ml concentrations | Stimulation of immunological responses | [3] |

| Erythroid Progenitors | This compound modulators | 1 fg/ml to 100 pg/ml | Regulation of RBC production | [3] |

| Murine Melanoma Model (Cloudman S-91) | This compound | femtogram/kg dosages | Diminished tumor size and incidence; 80% survival | [3] |

| Murine Myeloma Model (NS-1) | Benzyl derivative of this compound | Not specified | 100% survival | [3] |

| Murine Liver Cells | beta-alethine | ~10 ng/ml | Adaptation to culture (53 colonies/10^6 cells vs. none) | [8] |

| Human Fetal Lung Fibroblasts (IMR-90) | beta-alethine | ~10 ng/ml | Delayed aging (102 population doublings vs. 47) | [8] |

| Murine Splenocytes (Plaque-forming cells) | beta-alethine | ~10 ng/ml | 16,875/10^6 cells vs. 55/10^6 cells | [8] |

| Human Peripheral Blood Leukocytes | beta-alethine | ~10 ng/ml | 1826/10^6 cells vs. 0/10^6 cells | [8] |

| Murine Myeloma Model (NS-1) | beta-alethine | 1 ng/kg to 100 µg/kg | Successful treatment | [8] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully described in the available abstracts. However, based on the information provided, the following methodologies were likely employed.

Hemolytic Plaque Assay

-

Objective: To assess the immunological response of murine splenocytes.

-

Methodology:

-

Spleens are harvested from mice and a single-cell suspension of splenocytes is prepared.

-

Splenocytes are cultured in the presence of various concentrations of this compound.

-

Sheep red blood cells (SRBCs) are added as the antigen.

-

The mixture is plated in a semi-solid agar (B569324) medium.

-

Complement is added to lyse the SRBCs that have been targeted by antibodies produced by the splenocytes.

-

The number of plaques (zones of hemolysis) is counted, with each plaque representing an antibody-producing cell.

-

Workflow for Hemolytic Plaque Assay

Caption: Generalized workflow for a hemolytic plaque assay.

In Vivo Murine Tumor Models

-

Objective: To evaluate the anti-neoplastic activity of this compound.

-

Methodology:

-

A specific number of tumor cells (e.g., Cloudman S-91 melanoma or NS-1 myeloma) are injected into syngeneic mice.

-

Mice are randomly assigned to treatment and control groups.

-

The treatment group receives this compound at specified dosages and schedules. The control group receives a vehicle control.

-

Tumor size is measured at regular intervals.

-

Survival of the mice in each group is monitored over time.

-

At the end of the study, tumors may be excised for further analysis.

-

Workflow for In Vivo Tumor Model

Caption: Generalized workflow for an in vivo murine tumor model.

Conclusion and Future Directions

The mechanism of action of this compound remains an area that requires significant further investigation. The existing data, though intriguing, is dated and lacks the molecular detail expected by current standards in drug development and molecular biology. The proposed mechanisms, centered on redox modulation via the cysteamine moiety and potential interactions with monooxygenases and the Ras signaling pathway, are scientifically plausible but largely speculative in the direct context of this compound.

For drug development professionals and researchers, future studies should focus on:

-

Identifying the direct molecular targets of this compound using techniques such as affinity chromatography-mass spectrometry.

-

Elucidating the specific monooxygenase(s) that interact with this compound and characterizing the kinetics and products of this interaction.

-

Conducting detailed cell-based assays to confirm the modulation of specific signaling pathways (e.g., Nrf2, MAPK, PI3K/Akt) using techniques like Western blotting, reporter gene assays, and transcriptomics.

-

Independently replicating the in vivo anti-tumor and immunomodulatory effects in well-established and standardized animal models.

-

Performing structure-activity relationship (SAR) studies to understand the contribution of the beta-alanine and cysteamine components to the overall biological activity.

A more rigorous and contemporary scientific investigation is necessary to validate the early claims and to fully understand the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galen D. Knight, pHd's Curriculum Brevi [vitaletherapeutics.org]

- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic Investigation of Cysteamine Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structure of Cysteamine Dioxygenase Reveals the Origin of the Large Substrate Scope of this Vital Mammalian Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the nonheme iron center of cysteamine dioxygenase and its interaction with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cofactor Biogenesis in Cysteamine Dioxygenase: C-F Bond Cleavage with Genetically Incorporated Unnatural Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine-based regulation of redox-sensitive Ras small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cysteine-based regulation of redox-sensitive Ras small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Vitalethine: A Technical Deep Dive into its Discovery and Synthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitalethine, a naturally occurring compound derived from the amino acid L-cysteine and pantothenic acid, has garnered attention for its potent biological activities, particularly in modulating immune responses and exhibiting anti-neoplastic properties. This technical guide provides a comprehensive overview of the discovery of this compound and its proposed biosynthetic pathway. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its core scientific principles, including experimental data and methodologies. This document synthesizes available information to present a clear and structured resource for further investigation and potential therapeutic application.

Discovery of this compound and Vitaletheine Modulators

The discovery of this compound and a related family of compounds, termed Vitaletheine Modulators, emerged from research into the metabolic regulation of cellular processes. Clues to the existence of this compound were initially suggested by the observed biological activities of its fragments, such as beta-alethine, cystamine, and the amino acid beta-alanine (B559535).[1] Laboratory investigations, supported in part by grants from the National Institutes of Health, led to the identification of these compounds and demonstrated their potential therapeutic control over cancer in animal studies.[1][2]

Initial studies reported remarkable response rates, with at least 90% reported in two consecutive articles in the journal Cancer Research.[2] These findings highlighted the potent effects of Vitaletheine Modulators at exceptionally low concentrations.

Biological Activities and Therapeutic Potential

This compound and its modulators have been shown to exhibit a range of biological activities, suggesting a fundamental role in maintaining healthy immune function and regulating cellular growth.

2.1. Anti-Cancer Activity: In preclinical studies, Vitaletheine Modulators have demonstrated efficacy in animal models of melanoma and myeloma.[1][2] In mice with NS-1 myeloma, 100% survival rates were observed.[2] For melanoma, treatment with these modulators led to a 70% survival rate for what would otherwise be a uniformly fatal cancer.[2] The proposed mechanism involves the induction of antibodies capable of targeting and rupturing aberrant cells, such as cancer cells.[1]

2.2. Immune Modulation: this compound is described as "vital" to healthy immune function.[1][2] It is believed to play a role in the production of antibodies that can eliminate pathogenic agents and cancer cells.[1]

2.3. Hematopoiesis: The synthetic disulfide form of this compound (VSSV), particularly when reduced to its thiol form (VSH) and polymerized, has been shown to increase the production of red blood cells.[1]

2.4. Metabolic Regulation: this compound is implicated in the regulation of various metabolic pathways. It is suggested to indirectly catalyze the oxidation of cysteine residues in enzymes and proteins, thereby providing a broad spectrum of biochemical regulation.[1] This includes influencing HMG-CoA reductase activity and, consequently, cholesterol biosynthesis.[1]

Proposed Biosynthesis of this compound

This compound is naturally synthesized in mammals from two primary precursors: the amino acid L-cysteine and pantothenic acid (Vitamin B5). While the precise enzymatic steps and intermediates are not fully elucidated in publicly available literature, a proposed pathway can be inferred from its constituent molecules.

The synthesis likely involves the formation of a peptide bond between the beta-alanine moiety of pantothenic acid and the amino group of cysteamine (B1669678) (derived from L-cysteine).

Proposed Precursors:

-

L-Cysteine: A sulfur-containing amino acid.

-

Pantothenic Acid (Vitamin B5): A water-soluble vitamin.

A simplified logical flow of the proposed synthesis is depicted below.

Caption: Proposed biosynthetic pathway of this compound from its precursors.

Quantitative Data on Biological Activity

The Vitaletheine Modulators are reported to be active at exceptionally low concentrations. The following table summarizes the available quantitative data from the initial research findings.

| Biological Effect | Compound | Concentration/Dosage | Model System | Reference |

| Regulation of Red Blood Cell Production | Vitaletheine Modulators | 1 fg/mL to 100 pg/mL | Cell Culture | [3] |

| Stimulation of Immunological Response | Disulfide this compound | As low as attograms/mL | Murine Splenocytes | [3] |

| Reduction of Tumor Size and Incidence | This compound | As low as femtograms/kg | Mice with Melanoma | [3] |

| Increased Survival | Benzyl derivative of this compound | Not specified | Mice with Myeloma (NS-1) | [3] |

Experimental Methodologies

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on the nature of the reported studies, standard biochemical and pharmacological methods would have been employed.

5.1. General Workflow for In Vitro Studies:

The evaluation of Vitaletheine Modulators in cell culture would likely follow the workflow illustrated below.

Caption: A generalized workflow for in vitro evaluation of this compound.

5.2. Chemical Synthesis: The chemical syntheses of the Vitaletheine Modulators have been described, though the specific reaction conditions and purification methods are not detailed in the available public documents.[3] The synthesis would logically involve standard peptide coupling techniques to form the amide bond between beta-alanine and cysteamine, followed by any necessary modifications to create the various "modulators."

Conclusion and Future Directions

The discovery of this compound and the Vitaletheine Modulators has opened up a potentially new avenue for therapeutic intervention in cancer and immune-related disorders. The remarkably high potency of these compounds at extremely low concentrations suggests a highly specific and efficient mechanism of action. However, to fully realize the therapeutic potential of this compound, further research is imperative.

Future investigations should focus on:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes and intermediates involved in the natural synthesis of this compound.

-

Detailed structural characterization: Full spectroscopic analysis of this compound and its various modulators.

-

Mechanism of action studies: Unraveling the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Independent verification of biological activities: Replication of the initial findings in peer-reviewed studies by multiple research groups.

-

Development of robust and scalable synthetic protocols: To ensure a consistent and high-purity supply of these compounds for further research and potential clinical development.

This technical guide provides a foundational understanding of this compound based on the currently available information. It is intended to serve as a catalyst for further scientific inquiry into this promising class of molecules.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Vitalethine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitalethine and its related compounds, known as Vitaletheine Modulators, represent a class of molecules with significant, albeit not yet fully mainstream-elucidated, biological activity. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and reported biological functions of this compound. It is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in this novel compound. The information presented herein is based on available public domain data and scientific publications.

Molecular Structure and Nomenclature

This compound is a disulfide compound derived from its thiol monomer, vitaletheine. The systematic IUPAC name for vitaletheine is N-[3-(2-mercapto-ethanamino)-3-oxo-3,1-propanediyl]-carbamic acid . The disulfide form, this compound, is systematically named 3,3'-[dithiodi[(2,1-ethanediyl)-amino]]-bis-[N-(3-oxo-3,1-propanediyl)-carbamic acid] .[1]

The structure of this compound is an extension of the beta-alethine molecule, featuring the addition of a carbamic acid group to each beta-alanine (B559535) moiety.[1] This addition is described as a "V-shaped" addition of two oxygen atoms and one carbon atom.[1]

Vitaletheine (Monomer)

This compound (Disulfide Dimer)

Caption: Workflow for the Hemolytic Plaque Assay.

Methodology:

-

Splenocyte Isolation: Spleens are aseptically removed from mice previously immunized with an antigen (e.g., sheep red blood cells, SRBCs). A single-cell suspension of splenocytes is prepared.

-

In Vitro Treatment: The isolated splenocytes are incubated in a suitable culture medium with varying concentrations of this compound or a vehicle control.

-

Plaque Assay:

-

A mixture of the treated splenocytes and SRBCs is prepared.

-

This mixture is suspended in a semi-solid agarose (B213101) medium.

-

A source of complement (typically guinea pig serum) is added to the medium.

-

The mixture is plated and allowed to solidify.

-

-

Incubation: The plates are incubated at 37°C. During this time, B cells that are secreting antibodies specific to the SRBCs will have these antibodies bind to the surrounding SRBCs.

-

Plaque Formation: The complement will lyse the antibody-coated SRBCs, creating a clear zone (a "plaque") around each antibody-secreting cell.

-

Quantification: The number of plaques is counted, and the results are expressed as plaque-forming cells (PFCs) per million splenocytes.

Proposed Signaling Pathway Involvement

Based on the available literature, a simplified hypothetical signaling pathway involving this compound's role in regulating cholesterol synthesis can be proposed.

References

Potential Therapeutic Targets of Vitalethine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitalethine, a naturally occurring disulfide, and its related family of compounds, the Vitaletheine Modulators, have emerged as potent biological response modifiers with significant therapeutic potential. Derived from the amino acid L-cysteine and pantothenic acid, these molecules have demonstrated profound effects on the immune system and erythropoiesis in preclinical studies.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its potential therapeutic targets, and the experimental basis for these findings. The information presented herein is intended to support further research and drug development efforts in oncology and immunology.

Core Therapeutic Areas

Preclinical evidence strongly suggests that this compound and its modulators have potential applications in two primary therapeutic areas: oncology and immunomodulation .

Oncology

This compound has shown remarkable efficacy in animal models of cancer, particularly melanoma and myeloma.[1][2] The proposed mechanism of action in cancer is multifaceted, involving the stimulation of a robust immune response against tumor cells.[3] The Vitaletheine Modulators are suggested to induce the production of antibodies capable of targeting and rupturing aberrant cells, including intractable cancer cells.[1]

Immunomodulation

At extremely low concentrations, this compound stimulates the immunological responses of murine splenocytes.[1] This suggests a direct role in modulating the activity of immune cells. The ability to enhance antibody production points towards its potential use in conditions characterized by a compromised or dysregulated immune system.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound and its related modulator, beta-alethine. These data highlight the potent biological activity of these compounds at exceptionally low concentrations.

Table 1: In Vitro Efficacy of Vitaletheine Modulators

| Compound | Assay | Cell Type | Effective Concentration | Observed Effect | Reference |

| This compound Modulators | Erythropoiesis Regulation | Red Blood Cell Progenitors | 1 fg/mL - 100 pg/mL | Regulation of red blood cell production | [1] |

| This compound (disulfide) | Immunological Response | Murine Splenocytes | attograms/mL | Stimulation of immunological responses (hemolytic plaque assay) | [1] |

| Beta-alethine | Cell Culture Adaptation | Murine Liver Cells | 10 ng/mL | 53 colonies/10^6 cells (vs. none in controls) | [4] |

| Beta-alethine | Anti-aging | Human IMR-90 Fetal Lung Fibroblasts | 10 ng/mL | 102 population doublings (vs. 47 in controls) | [4] |

| Beta-alethine | Antibody Production | Murine Splenocytes | 10 ng/mL | 16,875 plaques/10^6 cells (vs. 55 in controls) | [4] |

| Beta-alethine | Antibody Production | Human Peripheral Blood Leukocytes | 10 ng/mL | 1,826 plaques/10^6 cells (vs. 0 in controls) | [4] |

Table 2: In Vivo Efficacy of Vitaletheine Modulators in Murine Cancer Models

| Compound | Cancer Model | Mouse Strain | Dosage | Key Outcomes | Reference |

| This compound | Cloudman S-91 Melanoma (uniformly fatal) | Allogeneic | femtograms/kg | Substantially diminished tumor size and incidence; 80% survival | [1] |

| Benzyl derivative of this compound | NS-1 Myeloma | Syngeneic | Not specified | 100% survival | [1] |

| Beta-alethine | NS-1 Myeloma | Syngeneic | 1 ng/kg - 100 µg/kg | Effective treatment, especially with early intervention | [4] |

| Beta-alethine | Cloudman S-91 Melanoma | Allogeneic | Not specified | Ineffective | [4] |

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, the available evidence points towards the modulation of fundamental cellular processes, including immune response and red blood cell production.

Immunomodulatory Pathway

This compound's ability to stimulate antibody-producing cells at minute concentrations suggests an interaction with key signaling pathways that govern immune cell activation and differentiation. A plausible mechanism involves the modulation of cytokine signaling pathways, such as the JAK/STAT pathway, which is crucial for lymphocyte activation and antibody production. Furthermore, the NF-κB signaling pathway, a central regulator of inflammatory and immune responses, represents another potential target.

Caption: Proposed immunomodulatory signaling cascade of this compound.

Erythropoiesis Regulation Pathway

This compound modulators have been shown to regulate the production of red blood cells from progenitor cells, even in the absence of erythropoietin (EPO), the primary hormone responsible for this process.[1] This suggests that this compound may act on signaling pathways downstream of the EPO receptor or on parallel pathways that influence erythroid differentiation. The JAK/STAT pathway is a critical component of EPO receptor signaling, and it is plausible that this compound modulates this pathway to promote red blood cell formation.

Caption: Hypothetical pathway for this compound-mediated erythropoiesis.

Experimental Protocols

The following sections provide representative protocols for the key experiments cited in the preclinical evaluation of this compound. It is important to note that these are generalized methodologies and the specific parameters used in the original studies by Knight et al. may have varied.

Hemolytic Plaque Assay for Antibody-Producing Cells

This assay is used to detect and quantify antibody-secreting cells.

Materials:

-

Murine splenocytes or human peripheral blood leukocytes

-

Sheep red blood cells (SRBCs)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal calf serum (FCS)

-

Complement (e.g., guinea pig serum)

-

Petri dishes or multi-well plates

Procedure:

-

Cell Preparation: Isolate splenocytes from immunized mice or peripheral blood leukocytes from human donors. Wash the cells with HBSS and resuspend in culture medium supplemented with FCS.

-

Assay Setup: Prepare a mixture containing the isolated immune cells, SRBCs (as target cells), and a source of complement in a molten agar or agarose solution.

-

Plating: Quickly pour the mixture into petri dishes or multi-well plates and allow it to solidify.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for antibody secretion and complement-mediated lysis (typically 1-3 hours).

-

Plaque Visualization and Counting: Antibody-secreting cells will release antibodies that bind to the surrounding SRBCs. The subsequent activation of complement will lead to the lysis of these SRBCs, forming a clear zone, or "plaque," around the antibody-producing cell. Count the number of plaques to determine the frequency of antibody-secreting cells.

Caption: Workflow for the Hemolytic Plaque Assay.

In Vivo Murine Melanoma Model (Cloudman S-91)

This model is used to evaluate the anti-tumor efficacy of therapeutic agents against melanoma.

Materials:

-

Cloudman S-91 melanoma cells

-

Allogeneic mice (e.g., DBA/2)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture Cloudman S-91 melanoma cells in appropriate medium until a sufficient number of cells is obtained.

-

Tumor Inoculation: Harvest the melanoma cells, wash with PBS, and resuspend at a known concentration. Inject a defined number of cells (e.g., 1 x 10^5 to 1 x 10^6 cells) subcutaneously into the flank of the mice.

-

Treatment: Once tumors are palpable or have reached a specific size, randomly assign mice to treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal or subcutaneous injection).

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume. Also, monitor the overall health and body weight of the mice.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival. At the end of the study, tumors can be excised for further analysis.

In Vivo Murine Myeloma Model (NS-1)

This model is used to assess the efficacy of therapies against myeloma.

Materials:

-

NS-1 myeloma cells

-

Syngeneic mice (e.g., BALB/c)

-

PBS or appropriate cell culture medium

-

Syringes and needles

Procedure:

-

Cell Culture: Culture NS-1 myeloma cells in appropriate medium.

-

Tumor Inoculation: Harvest and wash the NS-1 cells. Inject a defined number of cells (e.g., 1 x 10^6 cells) intravenously or intraperitoneally into the mice.

-

Treatment: Begin treatment with this compound or vehicle control at a specified time point after tumor cell inoculation.

-

Monitoring: Monitor the mice for signs of disease progression, such as weight loss, hind limb paralysis, or general ill health. Survival is a key endpoint in this model.

-

Endpoint: Record the date of death or euthanasia for each animal to generate survival curves.

Conclusion and Future Directions

The preclinical data on this compound and the Vitaletheine Modulators are compelling, demonstrating potent anti-cancer and immunomodulatory effects at remarkably low concentrations. The primary therapeutic targets appear to be the host's immune system, which can be stimulated to recognize and eliminate neoplastic cells, and the hematopoietic system, where red blood cell production can be regulated.

Further research is warranted to fully elucidate the molecular mechanisms and specific signaling pathways through which this compound exerts its effects. Identifying the direct molecular targets and understanding the downstream consequences will be crucial for the clinical translation of this promising class of compounds. Future studies should focus on:

-

Receptor Identification: Identifying the specific cell surface or intracellular receptors that bind to this compound.

-

Signaling Pathway Analysis: Detailed investigation of the effects of this compound on key immunomodulatory and hematopoietic signaling pathways, including JAK/STAT, NF-κB, and MAPK pathways.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its modulators.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients with cancer and immune-related disorders.

References

Vitalethine: A Comprehensive Technical Whitepaper on its Biological Activity

A Preliminary Research Guide for Scientists and Drug Development Professionals

Foreword: This document provides a detailed overview of the current scientific understanding of Vitalethine's biological activity. The information herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this potent biological modulator. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes putative signaling pathways to facilitate further investigation into this promising compound.

Introduction to this compound

This compound, chemically known as N-(carboxy)-β-alanyl-cysteamine, is a thiol compound with exceptionally potent and diverse biological activities.[1] Research has demonstrated its significant effects on erythropoiesis, the immune response, and the inhibition of neoplastic growth, even at remarkably low concentrations.[1][2] This high potency suggests that this compound, or structurally similar endogenous molecules, may play a crucial regulatory role in mammalian physiology.[1][2] Deficiencies in these modulators, potentially arising from metabolic imbalances, environmental factors, or aging, could contribute to various pathological conditions.[1][2]

Quantitative Data on Biological Activity

This compound and its related compounds, collectively known as Vitaletheine Modulators, have demonstrated significant biological effects at exceptionally low concentrations.[1][2] The following tables summarize the available quantitative data from key preclinical studies.

| Biological Process | Effective Concentration | Organism/System | Key Findings | Reference |

| Erythropoiesis | 1 fg/mL - 100 pg/mL | Murine bone marrow progenitors | Regulation of red blood cell production in the absence of erythropoietin. | [Knight et al., 1994][1] |

| Immunomodulation | Attograms/mL | Murine splenocytes | Stimulation of immunological responses in a hemolytic plaque assay. | [Knight et al., 1994][1] |

| Cancer Model | Dosage | Animal Model | Efficacy | Reference |

| Melanoma (Cloudman S-91) | Femtograms/kg | Mice | Substantial reduction in tumor size and incidence; 80% survival in a uniformly fatal model. | [Knight et al., 1994][1] |

| Myeloma (NS-1) | Not specified | Mice | 100% survival (preliminary data with a benzyl (B1604629) derivative of this compound). | [Knight et al., 1994][1] |

Experimental Protocols

Detailed experimental protocols for the biological assays cited are crucial for the replication and advancement of research on this compound. The following sections outline the methodologies for the key experiments described in the foundational literature.

In Vitro Erythropoiesis Assay

This assay is designed to evaluate the effect of this compound on the proliferation and differentiation of erythroid progenitor cells.

Objective: To determine the concentration-dependent effect of this compound on red blood cell production from bone marrow progenitor cells in the absence of erythropoietin.

Methodology:

-

Cell Isolation: Isolate bone marrow cells from the femurs of mice.

-

Progenitor Cell Enrichment: Enrich for erythroid progenitor cells using standard cell separation techniques (e.g., density gradient centrifugation or magnetic-activated cell sorting).

-

Cell Culture: Culture the enriched progenitor cells in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with essential nutrients, but devoid of erythropoietin.

-

Treatment: Add this compound modulators to the cell cultures at a range of concentrations (e.g., from 1 fg/mL to 100 pg/mL).

-

Incubation: Incubate the cultures for a period sufficient to allow for erythroid differentiation and hemoglobin synthesis (typically 2-3 days).

-

Analysis: Quantify red blood cell production by staining for hemoglobin (e.g., using benzidine) and counting the number of positive cell colonies (Colony-Forming Units-Erythroid or CFU-E).

Hemolytic Plaque Assay

This assay measures the ability of this compound to stimulate an immune response by murine splenocytes.

Objective: To quantify the effect of this compound on the antibody-producing capacity of spleen cells.

Methodology:

-

Immunization (optional but recommended for a robust response): Immunize mice with sheep red blood cells (SRBCs).

-

Splenocyte Isolation: Isolate splenocytes from the spleens of the mice.

-

Cell Culture and Treatment: Culture the splenocytes in the presence of various concentrations of this compound (e.g., in the attogram/mL range).

-

Plaque Formation: Mix the treated splenocytes with a suspension of SRBCs in a semi-solid agar (B569324) medium on a petri dish.

-

Complement Addition: Add a source of complement (e.g., guinea pig serum).

-

Incubation: Incubate the plates to allow for antibody secretion and complement-mediated lysis of the surrounding SRBCs, forming "plaques".

-

Analysis: Count the number of plaques, where each plaque represents an antibody-producing B-cell.

In Vivo Murine Melanoma Model

This protocol details the evaluation of this compound's anti-tumor activity in a mouse model of melanoma.

Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and improving survival in mice bearing a uniformly fatal melanoma.

Methodology:

-

Tumor Cell Inoculation: Inoculate mice with a lethal dose of Cloudman S-91 melanoma cells.

-

Treatment Regimen: Administer this compound at very low dosages (e.g., in the femtogram/kg range) to the tumor-bearing mice. The route of administration (e.g., intraperitoneal, intravenous) and dosing schedule should be clearly defined.

-

Monitoring: Monitor the mice regularly for tumor growth (measuring tumor volume) and overall health.

-

Survival Analysis: Record the survival of the mice in the treatment and control groups over a defined period.

-

Data Analysis: Analyze the data to determine the effect of this compound on tumor size, tumor incidence, and overall survival.

Putative Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying this compound's potent biological activities are not yet fully elucidated. However, based on its observed effects and the known roles of its constituent molecules (cysteamine and β-alanine), several putative signaling pathways can be proposed.

Proposed Biosynthesis of this compound

This compound is hypothesized to be synthesized in the body from L-cysteine and the vitamin pantothenic acid (Vitamin B5). A simplified representation of this proposed pathway is shown below.

Caption: Proposed biosynthetic pathway of this compound.

Putative Signaling in Erythropoiesis

This compound's ability to promote red blood cell formation in the absence of erythropoietin (EPO) suggests it may act downstream of the EPO receptor or activate parallel signaling pathways that converge on common transcription factors essential for erythroid differentiation.

Caption: Putative mechanism of this compound in erythropoiesis.

Hypothetical Anti-Cancer Signaling

The profound anti-tumor effects of this compound in melanoma and myeloma models suggest it may induce apoptosis or modulate immune responses against cancer cells. One hypothesis is that this compound could interfere with key survival pathways in cancer cells, such as the Ras signaling pathway, or enhance immune cell-mediated cytotoxicity.

Caption: Hypothetical anti-cancer mechanisms of this compound.

Conclusion and Future Directions

The preliminary research on this compound reveals a molecule with extraordinary biological potency. Its ability to modulate fundamental processes such as erythropoiesis, immune function, and cancer cell survival at extremely low concentrations warrants significant further investigation. The lack of recent, detailed studies presents both a challenge and an opportunity for the scientific community.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways of this compound to understand its mechanism of action.

-

Conducting comprehensive dose-response studies with a wide range of cancer cell lines to determine its therapeutic window and potential for broader oncological applications.

-

Synthesizing and evaluating derivatives of this compound to explore structure-activity relationships and develop analogs with improved pharmacokinetic and pharmacodynamic properties.

-

Performing detailed in vivo studies in various preclinical models to validate its efficacy and safety profile for potential clinical translation.

The information presented in this whitepaper provides a foundational resource for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound for the treatment of hematological disorders, immune deficiencies, and cancer.

References

In-depth Analysis of Vitalethine Binding Sites and Mechanisms Remains Elusive in Publicly Available Scientific Literature

Despite claims of significant biological activity, including immune modulation and anti-cancer effects, a thorough investigation of publicly accessible scientific databases and literature reveals a notable absence of detailed, peer-reviewed research on the specific binding sites and molecular mechanisms of a compound referred to as "Vitalethine" and its associated "Vitaletheine Modulators."

The term "this compound" appears to be primarily associated with the work of a single research entity and is described as a naturally occurring compound derived from the amino acid L-cysteine and pantothenic acid (Vitamin B5).[1][2] Proponents claim that this compound and the broader family of "Vitaletheine Modulators" exhibit potent biological effects at exceptionally low concentrations, including the stimulation of red blood cell production and immune responses, as well as significant anti-tumor activity in animal models of melanoma and myeloma.[1][2][3]

However, the available documentation lacks the specific, quantitative, and mechanistic data that is standard in the fields of pharmacology and drug development. Key information that is currently unavailable in the public domain includes:

-

Identification of Specific Molecular Targets: There is no clear identification of the primary protein receptors, enzymes, or other macromolecules to which this compound directly binds to elicit its purported effects. While one source mentions an "oxygen-requiring" enzyme that is putatively involved in the oxidation of cysteine residues, this enzyme is not specifically named or characterized.[1]

-

Quantitative Binding Data: No quantitative metrics of binding affinity, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), are provided in the available literature. This information is critical for understanding the potency and specificity of a compound's interaction with its target.

-

Detailed Experimental Protocols: While studies are cited, the detailed experimental methodologies, including specific assay conditions, instrumentation, and data analysis procedures, are not described in a manner that would allow for independent replication and verification by the broader scientific community.

-

Elucidation of Signaling Pathways: The proposed mechanisms of action are described in very general terms. For instance, it is suggested that this compound indirectly catalyzes the oxidation of cysteine residues in various proteins, thereby regulating numerous biochemical pathways.[1] However, the specific signaling cascades and molecular interactions that mediate these effects are not delineated.

The chemical structure of this compound has been described as N-(carboxy)-beta-alanyl-cysteamine.[3] This structure is related to other biologically active molecules containing cysteamine, a derivative of the amino acid cysteine. Cysteine and its derivatives, such as N-acetylcysteine (NAC), are well-studied compounds known for their antioxidant properties and their role as precursors to glutathione, a key cellular antioxidant.[4][5][6] The thiol group in cysteine is highly reactive and can participate in various biological processes, including the formation of disulfide bonds in proteins and the binding of metal ions.[4][7]

Given the lack of specific binding data for "this compound," a detailed technical guide with quantitative data tables and specific experimental protocols, as requested, cannot be constructed at this time based on publicly available information. The diagrams of signaling pathways and experimental workflows would be purely speculative without a solid foundation of peer-reviewed experimental evidence.

Further independent research published in reputable, peer-reviewed scientific journals would be necessary to substantiate the claims made about this compound and to elucidate its specific binding sites and mechanisms of action. Without such data, a comprehensive and technically sound guide for researchers and drug development professionals cannot be responsibly produced.

References

- 1. This compound.org - Discoveries in Treatment [this compound.org]

- 2. This compound.org - What is this compound? [this compound.org]

- 3. This compound modulates erythropoiesis and neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zinc-Binding Cysteines: Diverse Functions and Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Vitalethine

For Research and Drug Development Professionals

Disclaimers:

-

All data presented in this document is hypothetical and for illustrative purposes only. Vitalethine is a fictional compound, and this guide is designed to demonstrate a structured approach to presenting preclinical data.

-

The experimental protocols described are generalized examples and would require specific optimization and validation for any real-world application.

Introduction

This compound is a novel, synthetic small molecule being investigated for its potential as a cognitive enhancer and neuroprotective agent. Its unique chemical structure allows it to cross the blood-brain barrier and modulate specific neuronal signaling pathways implicated in memory formation and synaptic plasticity. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, based on in vitro and in vivo studies in rodent and non-human primate models.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies were conducted in Sprague-Dawley rats and Cynomolgus monkeys.

Experimental Protocols

2.1.1 In Vivo Pharmacokinetic Study in Rats

-

Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Dosing:

-

Intravenous (IV): 2 mg/kg administered as a bolus via the tail vein.

-

Oral (PO): 10 mg/kg administered by oral gavage.

-

-

Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

2.1.2 In Vivo Pharmacokinetic Study in Monkeys

-

Subjects: Male Cynomolgus monkeys (n=4 per group), weighing 3-5 kg.

-

Dosing:

-

Intravenous (IV): 1 mg/kg administered as a 10-minute infusion.

-

Oral (PO): 5 mg/kg administered by oral gavage.

-

-

Sample Collection: Blood samples (~1 mL) were collected from a peripheral vein at pre-dose, and at 0.16, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

-

Bioanalysis: Plasma concentrations were quantified using the same validated LC-MS/MS method as for the rat studies.

PK Data Summary

The pharmacokinetic parameters for this compound following intravenous and oral administration are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

|---|---|---|

| T½ (h) | 4.2 ± 0.5 | 4.8 ± 0.7 |

| Cmax | 1250 ± 180 ng/mL | 850 ± 110 ng/mL |

| Tmax (h) | 0.083 | 1.0 |

| AUC₀-inf (ng·h/mL) | 3100 ± 450 | 6200 ± 800 |

| Cl (L/h/kg) | 0.65 ± 0.09 | - |

| Vdss (L/kg) | 2.5 ± 0.3 | - |

| Bioavailability (F%) | - | 40% |

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

|---|---|---|

| T½ (h) | 8.1 ± 1.2 | 9.3 ± 1.5 |

| Cmax | 780 ± 95 ng/mL | 410 ± 60 ng/mL |

| Tmax (h) | 0.16 | 2.0 |

| AUC₀-inf (ng·h/mL) | 4500 ± 620 | 10125 ± 1300 |

| Cl (L/h/kg) | 0.22 ± 0.03 | - |

| Vdss (L/kg) | 1.8 ± 0.2 | - |

| Bioavailability (F%) | - | 45% |

Pharmacodynamics (PD)

Pharmacodynamic studies were conducted to elucidate the mechanism of action of this compound and its effects on neuronal function. The primary proposed mechanism is the agonism of the novel neurotrophic receptor, NTR-V1, leading to the activation of downstream pro-survival and plasticity-related signaling cascades.

Experimental Protocols

3.1.1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the NTR-V1 receptor.

-

Methodology: A competitive radioligand binding assay was performed using cell membranes prepared from HEK293 cells stably expressing the human NTR-V1 receptor. Membranes were incubated with a fixed concentration of [³H]-labeled standard ligand and increasing concentrations of this compound.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.

3.1.2 In Vitro Signaling Assay (Western Blot)

-

Objective: To confirm downstream signaling activation following NTR-V1 receptor engagement by this compound.

-

Methodology: Primary rat cortical neurons were treated with varying concentrations of this compound for 15 minutes. Cell lysates were collected, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK1/2).

-

Analysis: Band intensities were quantified, and the ratio of phosphorylated to total protein was calculated to determine the concentration-dependent effect of this compound. The EC₅₀ value was determined from the resulting dose-response curve.

PD Data Summary

Table 3: Pharmacodynamic Profile of this compound

| Assay Type | Target | Parameter | Result |

|---|---|---|---|

| Receptor Binding | Human NTR-V1 | Ki | 15.2 nM |

| Signaling (p-Akt) | Rat Cortical Neurons | EC₅₀ | 75.5 nM |

| Signaling (p-ERK1/2) | Rat Cortical Neurons | EC₅₀ | 90.1 nM |

Visualizations: Workflows and Mechanisms

Proposed Signaling Pathway

The binding of this compound to the NTR-V1 receptor is hypothesized to initiate two primary downstream signaling cascades critical for neuronal survival and synaptic plasticity: the PI3K/Akt and MAPK/ERK pathways.

Caption: Proposed signaling cascade for this compound via the NTR-V1 receptor.

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines the key steps in the preclinical in vivo pharmacokinetic experimental workflow.

Caption: Standard workflow for an in vivo pharmacokinetic study.

PK/PD Relationship

This diagram illustrates the logical relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effects, leading to the desired therapeutic outcome.

Caption: The relationship between this compound's PK, PD, and therapeutic effect.

Conclusion

The preclinical data suggest that this compound possesses a favorable pharmacokinetic profile, with adequate oral bioavailability and brain penetration (data not shown). Its potent agonistic activity at the NTR-V1 receptor and subsequent activation of pro-survival signaling pathways provide a strong rationale for its therapeutic potential. Further studies are warranted to establish a clear dose-response relationship in disease models and to formally assess the safety profile of this compound before advancing to clinical development.

Methodological & Application

Application Notes and Protocols for Vitalethine and its Precursors in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature providing detailed administration protocols, quantitative pharmacokinetic and toxicological data, and specific signaling pathways for Vitalethine (N-(carboxy)-beta-alanyl-cysteamine) is scarce and largely dates to preliminary studies from the mid-1990s. The information presented herein is based on the limited available data for this compound and more extensive research on its constituent molecules, beta-alanine (B559535) and cysteamine (B1669678). The protocols and data for the individual components should not be directly extrapolated to this compound, especially concerning dosage, due to a significant discrepancy in their reported effective concentrations.

Introduction to this compound and its Components

This compound is a disulfide-containing compound, identified as N-(carboxy)-beta-alanyl-cysteamine. Early research suggested that this compound and its modulators exhibit potent biological activity at exceptionally low concentrations, with reported effects on cancer, erythropoiesis, and the immune system in animal models. Dosages as low as femtograms per kilogram of body weight have been reported to be effective in murine models of melanoma and myeloma.[1] The proposed mechanism of action involves the regulation of metabolic pathways through the oxidation of cysteine residues in proteins and enzymes.[2]

Given the limited contemporary research on this compound, this document provides detailed protocols for the administration of its precursors, beta-alanine and cysteamine, in animal models. These protocols are based on more recent and comprehensive studies and may serve as a foundational reference for researchers investigating related compounds.

Quantitative Data Summary

The following tables summarize quantitative data for beta-alanine and cysteamine from various animal studies.

Table 1: Summary of Beta-Alanine Administration in Animal Models

| Parameter | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |

| Anti-anxiety | Mice | Not specified | Diet | Increased time in open arms of elevated plus maze. | [3] |

| Anti-anxiety | Rats | 100 mg/kg | Diet | Increased time and entries in open arms of elevated plus maze. | [1][2] |

| Neuroprotection | Mice | Not specified | Diet | Increased brain carnosine levels. | [3] |

| Toxicity | Rats | High doses | Diet | Impaired mitochondrial energy metabolism, cardiac weakness.[4] | [4][5] |

| Taurine (B1682933) Depletion | Animal models | Not specified | Not specified | Decreased circulating taurine levels by about 50%.[6] | [6] |

Table 2: Summary of Cysteamine Administration and Pharmacokinetics in Animal Models

| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Pharmacokinetics | Rats | 20 mg/kg | Intraduodenal | Cmax: 5-22.5 min; Hepatic first-pass effect: ~40%.[7] | [7][8][9] |

| Toxicity (Ulceration) | Rats | 100 mg (single dose) | Oral | 70% mortality within 48 hours with duodenal ulcers.[10] | [10][11] |

| Toxicity (Lethal Dose) | Mice | 625 - 1352 mg/kg | Oral | LD50 values for cysteamine hydrochloride.[11] | [11] |

| Therapeutic Effect | Mice | 40 mg/kg/day | Drinking water | Reduced arterial stiffness.[12] | [12] |

| Antibiotic Potentiation | Mice | 1.25 mg/kg | Intravenous | Potentiated the activity of ciprofloxacin.[13] | [13] |

Experimental Protocols

Protocol for Beta-Alanine Administration in a Murine Model of Stress

This protocol is adapted from studies investigating the anti-anxiety effects of beta-alanine.[1][2]

Objective: To assess the effect of dietary beta-alanine supplementation on stress-related behaviors in mice.

Materials:

-

Beta-alanine powder

-

Standard rodent chow

-

Animal cages with ad libitum access to food and water

-

Elevated plus maze apparatus

-

Animal monitoring equipment

Procedure:

-

Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week prior to the experiment.

-

Diet Preparation: Prepare a beta-alanine supplemented diet by mixing beta-alanine powder with powdered standard chow to achieve a final concentration that results in a daily intake of approximately 100 mg/kg body weight. The control group will receive the standard chow without supplementation.

-

Administration: Provide the respective diets to the control and experimental groups for a period of 30 days with ad libitum access to food and water.

-

Behavioral Testing: On day 31, subject the mice to a stressor (e.g., predator scent exposure). Seven days following the stressor, perform behavioral testing using the elevated plus maze.

-

Data Collection: Record the time spent in the open and closed arms of the maze, and the number of entries into each arm.

-

Biochemical Analysis (Optional): Following behavioral testing, animals can be euthanized, and brain tissue (e.g., hippocampus) can be collected for analysis of carnosine and BDNF levels.

Protocol for Cysteamine Administration in a Murine Model of Vascular Stiffness

This protocol is based on a study evaluating the effect of cysteamine on vascular stiffness in mice.[12]

Objective: To determine the effect of cysteamine administered in drinking water on aortic pulse wave velocity (PWV) in a diet-induced model of vascular stiffness.

Materials:

-

Cysteamine

-

Drinking water bottles

-

Western diet (high fat, high sugar)

-

Standard rodent chow

-

Equipment for measuring aortic PWV (e.g., high-frequency ultrasound)

Procedure:

-

Animal Model Induction: Feed female C57BL/6 mice a Western diet for a specified period (e.g., 27 weeks) to induce vascular stiffness. A control group is fed a standard chow diet.

-

Cysteamine Preparation: Prepare a solution of cysteamine in drinking water to achieve a target dose of 40 mg/kg/day. The concentration in the water should be calculated based on the average daily water consumption of the mice.

-

Administration: For the last 8 weeks of the dietary intervention, provide the cysteamine solution as the sole source of drinking water to a subset of the Western diet-fed mice. The control Western diet group receives regular drinking water.

-

In Vivo Measurements: At the end of the treatment period, measure the aortic PWV in anesthetized mice using a non-invasive method like high-frequency ultrasound.

-

Data Analysis: Compare the PWV values between the control chow group, the Western diet group, and the Western diet + cysteamine group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for this compound are not well-elucidated. However, based on the activities of its precursors, a hypothetical mechanism can be proposed.

Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity

This compound, as a disulfide-containing molecule, may act as a redox-active agent. Its precursors, beta-alanine and cysteamine, are known to influence pathways related to oxidative stress and cell proliferation. Beta-alanine increases the synthesis of carnosine, which has been shown to modulate signaling pathways such as PI3K/Akt/mTOR and affect the expression of inflammatory cytokines.[4][14] Cysteamine is a thiol that can modulate intracellular glutathione (B108866) levels, a key player in cellular redox homeostasis and drug resistance in cancer cells.[3][6] It is plausible that this compound, at extremely low concentrations, could act as a signaling molecule that triggers a cascade of these pathways, potentially leading to the observed anti-tumor effects.

References

- 1. [PDF] Glutathione metabolism in cancer progression and treatment resistance | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Carnosine Inhibits the Proliferation of Human Gastric Carcinoma Cells by Retarding Akt/mTOR/p70S6K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and radioprotective activity of new cysteamine and cystamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Anti-Cancer Activity of the Naturally Occurring Dipeptide Carnosine: Potential for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ULTRA LOW DOSES AND BIOLOGICAL AMPLIFICATION: Approaching Avogadro’s Number - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BDNF and its signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dose units — MCRA Documentation 9.0 documentation [mcra.rivm.nl]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Carnosine inhibits glioblastoma growth independent from PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of Vitalethine

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the laboratory synthesis of Vitalethine, the disulfide form of N-(carboxy)-β-alanyl-cysteamine (vitaletheine). This compound and its related modulators have demonstrated significant biological activity, including the regulation of erythropoiesis and potential anticancer properties, making their synthesis a key area of interest for further research.[1]

The protocols outlined below are based on established principles of peptide synthesis and disulfide bond formation, drawing parallels from the synthesis of structurally related compounds such as pantethine.[2][3][4]

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the protection of the functional groups of the starting materials, followed by a coupling reaction to form the amide bond, and concludes with deprotection and oxidation to yield the final disulfide product. The overall workflow is designed to ensure high purity and yield of this compound.

Logical Workflow for this compound Synthesis

Caption: General workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

| Parameter | Value | Notes |

| Starting Materials | ||

| Boc-β-Alanine | Commercially Available | Purity >98% |

| Cystamine dihydrochloride (B599025) | Commercially Available | Purity >98% |

| Reaction Conditions | ||

| Coupling Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC) |

| Deprotection Time | 2-4 hours | |

| Yields | ||

| Overall Yield | 60-70% (expected) | Based on initial starting material |

| Purity and Analysis | ||

| Purity (by HPLC) | >95% | After purification |

| Molecular Weight (C₁₀H₂₀N₂O₄S₂) | 328.41 g/mol | |

| Storage | ||

| Storage Conditions | -20°C, desiccated | To prevent degradation |

Experimental Protocols

Materials and Reagents

-

Boc-β-Alanine

-

Cystamine dihydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Step-by-Step Synthesis Protocol

Step 1: Activation of Boc-β-Alanine

-

Dissolve Boc-β-Alanine (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

The filtrate containing the activated Boc-β-Alanine-NHS ester is used directly in the next step.

Step 2: Coupling with Cystamine

-

In a separate flask, dissolve Cystamine dihydrochloride (0.5 equivalents) in DCM and add Triethylamine (TEA) (2.2 equivalents) to neutralize the hydrochloride and free the amine groups.

-

Slowly add the filtrate containing the activated Boc-β-Alanine-NHS ester to the stirred solution of cystamine at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the formation of the di-Boc-protected this compound precursor by TLC.

Step 3: Work-up and Deprotection

-

After the coupling reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude di-Boc-protected this compound.

-

Dissolve the crude product in a minimal amount of DCM.

-

Add an excess of Trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM) to the solution to remove the Boc protecting groups.

-

Stir the mixture at room temperature for 2-4 hours.

Step 4: Purification of this compound

-

Remove the TFA and DCM under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the crude this compound as a trifluoroacetate (B77799) salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

Further purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Biological Context

This compound is the disulfide of vitaletheine, which is proposed to be biosynthesized from L-cysteine and pantothenic acid.[5][6] It is a modulator of various biological processes, including erythropoiesis and immune responses.[1] The thiol group of vitaletheine is crucial for its biological activity, and its disulfide form, this compound, likely acts as a stable precursor that can be reduced to the active monomeric form in the cellular environment.

Proposed Biosynthetic and Activity Pathway

Caption: Proposed biosynthesis and redox cycling of this compound.

References

- 1. This compound modulates erythropoiesis and neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Modular synthesis of pantetheine and phosphopantetheine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1995011893A1 - Compounds and methods for synthesizing pantethine, pantetheine and derivatives thereof - Google Patents [patents.google.com]

- 5. This compound.org - Nutritional Metabolism and Environmental Detoxification [this compound.org]

- 6. This compound.org - What is this compound? [this compound.org]

Techniques for Measuring Vitalethine Concentration in Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitalethine is a novel small molecule with significant therapeutic potential. Accurate quantification of its concentration in various tissues is paramount for pharmacokinetic studies, efficacy evaluation, and understanding its mechanism of action. This document provides detailed application notes and protocols for three robust analytical techniques suitable for measuring this compound concentration in tissue samples: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and selective method ideal for quantifying non-volatile and thermally labile small molecules like this compound in complex biological matrices.[1][2]

Application Note

This method offers excellent specificity and a wide dynamic range for the quantification of this compound.[3][4] It is the gold standard for quantitative bioanalysis of small molecule drugs and their metabolites in tissue.[1][4] The protocol involves homogenization of the tissue, extraction of this compound, and subsequent analysis by LC-MS/MS.

Experimental Protocol

1. Tissue Sample Preparation:

-

Homogenization:

-

Excise tissue samples and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.[5]

-

Weigh the frozen tissue (approximately 50-100 mg).

-

Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a 1:9 tissue weight to buffer volume ratio (e.g., 100 mg of tissue in 900 µL of buffer).[6]

-

Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or a bead beater) until no visible tissue fragments remain.[6][7]

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

-

Collect the supernatant for the extraction procedure.

-

-

Extraction (Liquid-Liquid Extraction - LLE):

-

To 500 µL of the tissue homogenate supernatant, add an internal standard (a structurally similar molecule to this compound, if available).

-

Add 1.5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[9]

-

Carefully transfer the organic layer (top layer) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase used for HPLC analysis.

-

2. HPLC-MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically suitable for small molecule separation.[10]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical nature of this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

-

Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

| Parameter | HPLC-MS Performance |